molecular formula C16H26ClNO B1397695 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219960-56-1

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1397695
CAS No.: 1219960-56-1
M. Wt: 283.83 g/mol
InChI Key: HILHCKWDCILSPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is represented by the formula C16H26ClNO . The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 283.84 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Photochemical and Thermal Synthesis : Studies on polypyridine ruthenium(II) complexes, including derivatives of 4-(3,5-di-tert-butyl)phenyl-2,2′;6′,2″-terpyridine, showcase the use of tert-butyl phenyl components in photochemical and thermal synthesis processes. This includes exploring ligand interchange reactions and the stability of the Ru(terpy)(phen) core under irradiation conditions (Bonnet et al., 2003).

  • Chemoselective Cleavage : Research on the chemoselective cleavage of (tert-butyl)(dimethyl)silyl ethers, including phenyl/alkyl ethers, demonstrates the application of tert-butyl phenyl compounds in producing parent hydroxy compounds. This process utilizes catalytic amounts of Ce(SO4)2⋅4 H2O and has implications in synthetic chemistry (González-Calderón et al., 2014).

  • Protection of Hydroxyl Groups : The development of chemical agents for protecting hydroxyl groups, including the use of dimethyl-tert-butylsilyl, highlights the role of tert-butyl phenyl compounds in synthesizing stable and selectively removable protecting groups (Corey & Venkateswarlu, 1972).

  • Catalytic Reactions in Organic Synthesis : Studies on the reaction between alcohols and Boc2O, catalyzed by various Lewis acids, show how tert-butyl ethers, including tert-butyl phenyl ethers, are synthesized. This research highlights the influence of the anionic part of the salt on product distribution and emphasizes the use of tert-butyl ethers in organic synthesis (Bartoli et al., 2006).

Environmental Applications and Effects

  • Phytoremediation of Contaminants : Research on the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows provides insights into the environmental behavior of tert-butyl ethers. This study reveals the potential of phytoremediation as a technique for removing such contaminants from the environment (Yu & Gu, 2006).

  • Degradation Pathways in Water Treatment : Investigations on the degradation pathways of methyl tert-butyl ether (MTBE) during the UV/H2O2 process in water treatment highlight the formation of several byproducts. This research is crucial for understanding the environmental impact and treatment processes for tert-butyl ether compounds (Stefan et al., 2000).

  • Genotoxicity Assessment : The assessment of the genotoxicity of methyl-tert-butyl ether (MTBE) to human lymphocytes using the comet assay offers valuable information on the potential health hazards associated with exposure to tert-butyl ethers (Chen et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl methyl ether, indicates that it is a highly flammable liquid and vapor that causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Properties

IUPAC Name

3-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-8-4-5-9-15(14)18-12-13-7-6-10-17-11-13;/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILHCKWDCILSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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